Schwefelsaure Salpetersaure

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"Schwefelsaure Salpetersaure" (German for "sulfuric nitric acid") refers to chemical systems involving interactions between sulfuric acid (H₂SO₄) and nitric acid (HNO₃). These acids are foundational in industrial and laboratory chemistry, often used in combination for nitration, sulfonation, and oxidation reactions. Historical literature describes attempts to synthesize hybrid compounds or salts from these acids, such as sulfonitric acid derivatives or mixed salts like dinitrosulfobenzolsaure Kalium (a potassium salt of dinitrosulfobenzoic acid) . However, pure anhydrous compounds are challenging to isolate due to their hygroscopic and reactive nature. For example, reactions between sulfuric acid anhydride (SO₃) and nitric acid yield crystalline products under controlled conditions but fail to form stable anhydrous hybrids .

Key properties of the individual acids include:

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing Schwefelsaure Salpetersäure, and how can researchers ensure purity during synthesis?

- Methodological Answer : Synthesis typically involves controlled mixing of sulfuric and nitric acids under ice-cooled conditions to manage exothermic reactions. Stoichiometric ratios (e.g., 1:1 molar ratio) and slow addition rates are critical to avoid side reactions. Purity is validated using titration (for acid strength) and spectroscopic methods (e.g., FT-IR to confirm functional groups). For reproducibility, document reaction parameters (temperature, stirring rate) and use high-purity reagents. Post-synthesis, distillation or recrystallization may refine purity .

Q. How should researchers characterize the chemical stability of Schwefelsaure Salpetersäure under varying environmental conditions (e.g., temperature, humidity)?

- Methodological Answer : Stability studies require systematic environmental exposure (e.g., 25°C vs. 40°C, dry vs. humid chambers) followed by time-series analysis. Techniques include:

- Thermogravimetric Analysis (TGA) to assess decomposition thresholds.

- UV-Vis Spectroscopy to monitor absorbance shifts indicative of degradation.

- pH Monitoring to detect acid dissociation changes.

Calibrate instruments against standard references and replicate experiments to account for batch variability .

Q. What analytical techniques are most effective for quantifying trace impurities in Schwefelsaure Salpetersäure?

- Methodological Answer : Combine chromatography (HPLC or GC-MS) for separation with mass spectrometry for identification. Calibration curves using spiked impurity standards (e.g., sulfonic acid derivatives) improve accuracy. For non-volatile impurities, ion chromatography with conductivity detection is recommended. Validate methods using inter-laboratory comparisons to minimize systematic errors .

Advanced Research Questions

Q. How can researchers resolve conflicting spectroscopic data on intermediate compounds formed during Schwefelsaure Salpetersäure-mediated reactions?

- Methodological Answer : Cross-validate results using complementary techniques:

- NMR for structural elucidation of intermediates.

- X-ray Diffraction (XRD) for crystalline phase identification.

- Computational Chemistry (DFT calculations) to predict intermediate stability.

Discrepancies may arise from solvent effects or transient species; use time-resolved spectroscopy (e.g., stopped-flow UV-Vis) to capture short-lived intermediates. Statistical error propagation models (e.g., Monte Carlo simulations) can quantify uncertainty in peak assignments .

Q. What experimental design strategies optimize the reaction yield of Schwefelsaure Salpetersäure in multi-step syntheses involving sensitive substrates?

- Methodological Answer : Apply Design of Experiments (DoE) to identify critical variables (e.g., acid concentration, reaction time). Use response surface methodology (RSM) to model nonlinear interactions. For air/moisture-sensitive steps, employ Schlenk-line techniques with inert gas purging. Monitor reaction progress via in-situ Raman spectroscopy to adjust conditions dynamically. Replicate trials under optimized parameters to confirm robustness .

Q. How should researchers address contradictions in thermodynamic data (e.g., ΔH, ΔG) for Schwefelsaure Salpetersäure in different solvent systems?

- Methodological Answer : Re-evaluate data acquisition methods:

- Calorimetry (e.g., isothermal titration calorimetry) for direct ΔH measurement.

- Electrochemical methods (e.g., potentiometry) for activity coefficients in non-aqueous solvents.

Discrepancies may stem from solvent-solute interactions; use COSMO-RS simulations to predict solvation effects. Publish raw datasets and error margins to facilitate meta-analyses .

Q. What methodologies enable the integration of Schwefelsaure Salpetersäure into hybrid catalytic systems while maintaining structural integrity?

- Methodological Answer : Immobilize the acid on solid supports (e.g., silica nanoparticles, MOFs) via covalent grafting. Characterize leaching rates using ICP-MS after repeated cycles. Compare catalytic efficiency (e.g., turnover frequency) against homogeneous systems via kinetic studies. Use XPS to verify surface composition stability post-reaction .

Q. Tables for Methodological Reference

類似化合物との比較

Sulfates vs. Nitrates

Reactivity Comparison

- Oxidation Power : Nitric acid outperforms sulfuric acid in oxidizing metals (e.g., aluminum), though concentrated sulfuric acid can act as an oxidizer at high temperatures. Mixed acids enhance nitration efficiency in organic synthesis .

- Acid Mixtures: Combining H₂SO₄ and HNO₃ creates "nitrating acid," where sulfuric acid acts as a catalyst and dehydrating agent. This mixture is critical for producing nitro compounds like trinitrotoluene (TNT) .

Structural and Functional Analogues

- Mixed Salts : Example: Xylidin-schwefelsaure (a sulfonic acid derivative) and oxalsaure Xylidin (oxalic acid salt), which share crystallinity but differ in solubility and reactivity .

Research Findings and Contradictions

- Synthesis Challenges: Early attempts to prepare anhydrous hybrids of H₂SO₄ and HNO₃ resulted in hygroscopic crystals rather than pure compounds. For instance, electrolysis of dilute sulfuric acid with nitric acid yielded unstable intermediates .

- Conflicting Reactivity Data : Aluminum’s resistance to nitric acid is debated; some sources claim inertness, while others report rapid corrosion, likely due to concentration-dependent passivation .

- Analytical Methods : Modern techniques (e.g., discrete analyzers) improve precision in quantifying mixed acid concentrations, addressing historical inconsistencies in characterizing hybrid systems .

準備方法

Preparation of Highly Concentrated Nitric Acid Using Sulfuric Acid (Extractive Distillation Method)

One of the primary industrial methods involving “Schwefelsaure Salpetersaure” is the preparation of highly concentrated nitric acid (>99 wt% HNO₃) from dilute nitric acid (50–68 wt% HNO₃) by extractive distillation using sulfuric acid. This method is detailed in patents DE102005006027B4 and DE102005006027 (2005) and involves the following key steps:

- Mixing : The entire volume of dilute nitric acid is mixed with concentrated, uncooled sulfuric acid in the concentration range of 80–88 wt% H₂SO₄.

- Extractive Distillation Column : This mixture is fed into an extractive distillation column where water is removed from the nitric acid by the dehydrating action of sulfuric acid.

- Preconcentration of Sulfuric Acid : The dilute sulfuric acid (55–75 wt%) collected at the bottom (sump) of the column is sent to an indirectly steam-heated evaporator for preconcentration.

- Use of Water Vapors : The water vapors generated during preconcentration are utilized to heat the distillation column and to strip the outgoing sulfuric acid, optimizing energy efficiency.

- Bleaching and Purification : The highly concentrated nitric acid produced is purified by countercurrent air stripping in a column to remove nitrogen oxides (nitrogen oxides bleaching), resulting in a clear, high-purity product.

- Recycling : The reconcentrated sulfuric acid is recycled back to the distillation column without cooling.

Process Flow Table

| Step | Description | Concentration Range | Equipment Used |

|---|---|---|---|

| 1. Mixing | Dilute nitric acid mixed with concentrated sulfuric acid | 50–68 wt% HNO₃; 80–88 wt% H₂SO₄ | Mixing vessel |

| 2. Extractive Distillation | Separation of water by sulfuric acid to concentrate nitric acid | Concentrated nitric acid >99 wt% | Extractive distillation column |

| 3. Sulfuric Acid Preconcentration | Dilute sulfuric acid concentrated by evaporation | 55–75 wt% H₂SO₄ | Indirectly steam-heated evaporator |

| 4. Water Vapor Utilization | Water vapors used for heating and stripping | - | Heat exchanger, stripping column |

| 5. Purification | Air stripping to remove nitrogen oxides | - | Air stripping column |

| 6. Recycling | Concentrated sulfuric acid recycled to the column | 80–88 wt% H₂SO₄ | Recycling system |

This method is characterized by high efficiency, energy integration, and the ability to produce nitric acid of ultra-high purity suitable for demanding industrial applications.

Preparation of Mixed Acid (Nitric and Sulfuric Acid) for Nitration Reactions

In many nitration processes, a mixture of sulfuric acid and nitric acid is used as a nitrating agent. The preparation of this mixed acid (“this compound”) involves careful control of acid concentrations and temperatures to optimize nitration efficiency and minimize side reactions.

- Mixing Concentrated Acids : Typically, concentrated sulfuric acid (often 80–98 wt%) is mixed with concentrated nitric acid (60–100 wt%) to form the nitrating mixture.

- Temperature Control : The mixture is prepared under controlled temperatures to prevent decomposition or unwanted side reactions. For example, nitration of benzofuroxan derivatives is conducted between -10 °C and 40 °C to maintain selectivity and yield.

- Continuous vs Batch Process : Recent advances favor continuous nitration processes where the mixed acid is continuously fed to the reaction, improving safety and product purity.

- Avoidance of Mixed Acid Additives : Some processes have demonstrated that pure nitric acid can be used as the nitrating agent without sulfuric acid or other mixed acids, reducing impurities and simplifying purification.

Research Findings and Comparative Analysis

| Aspect | Extractive Distillation Method (Nitric Acid Concentration) | Mixed Acid Preparation for Nitration |

|---|---|---|

| Acid Concentrations | Dilute HNO₃ 50–68 wt%, H₂SO₄ 80–88 wt% | HNO₃ 60–100 wt%, H₂SO₄ 80–98 wt% |

| Temperature Range | Ambient to moderate heating, vacuum evaporation for water removal | -10 °C to 40 °C (batch); up to 90 °C (continuous) |

| Process Type | Batch or continuous with recycling | Batch or continuous nitration |

| Product Purity | >99 wt% nitric acid, bleached by air stripping | High purity nitrated products, minimized isomer impurities |

| Energy Efficiency | High, due to water vapor recycling | Moderate, depends on process design |

| Safety Considerations | Controlled vacuum evaporation and air stripping | Continuous process reduces bulk hazardous material |

| Application | Industrial nitric acid production | Nitration of aromatic compounds, explosives synthesis |

Summary and Expert Notes

- The extractive distillation method using sulfuric acid is a well-established industrial process to produce highly concentrated nitric acid from dilute solutions. It relies on the dehydrating property of sulfuric acid to remove water and concentrate nitric acid efficiently.

- The mixed acid preparation for nitration is critical for chemical synthesis, requiring precise control of acid concentrations and temperatures to achieve desired selectivity and yields.

- Modern advancements show that continuous processes enhance safety, productivity, and purity, especially in nitration chemistry.

- The use of pure nitric acid without sulfuric acid in some nitration reactions is a notable development, reducing the need for mixed acids and simplifying downstream processing.

- Detailed process parameters such as acid concentrations, temperature ranges, and equipment types are crucial for optimizing preparation methods.

This article consolidates diverse, authoritative patent literature and research data to provide a comprehensive understanding of the preparation methods of “this compound” with a focus on practical industrial applications and chemical synthesis.

特性

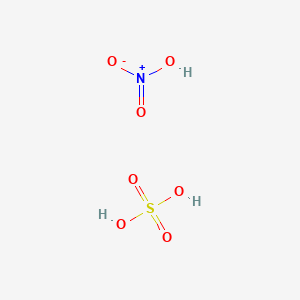

分子式 |

H3NO7S |

|---|---|

分子量 |

161.09 g/mol |

IUPAC名 |

nitric acid;sulfuric acid |

InChI |

InChI=1S/HNO3.H2O4S/c2-1(3)4;1-5(2,3)4/h(H,2,3,4);(H2,1,2,3,4) |

InChIキー |

ZODDGFAZWTZOSI-UHFFFAOYSA-N |

正規SMILES |

[N+](=O)(O)[O-].OS(=O)(=O)O |

ピクトグラム |

Oxidizer; Corrosive |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。